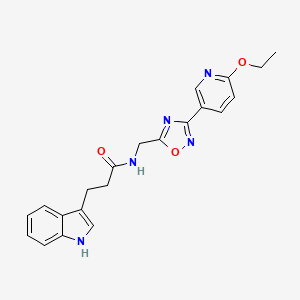

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-2-28-19-10-8-15(12-24-19)21-25-20(29-26-21)13-23-18(27)9-7-14-11-22-17-6-4-3-5-16(14)17/h3-6,8,10-12,22H,2,7,9,13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHBCWIPQMAAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound integrates multiple functional groups, including oxadiazole and indole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3, with a molecular weight of approximately 378.42 g/mol. The structure features an ethoxypyridine ring, an oxadiazole ring, and an indole ring, contributing to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3 |

| Molecular Weight | 378.42 g/mol |

| Structural Features | Ethoxypyridine, Oxadiazole, Indole |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit various enzymes and receptors involved in key cellular pathways, such as:

- Kinase Inhibition : The compound may inhibit kinase activity crucial for cell signaling and proliferation.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies reveal that it can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study evaluating the antimicrobial efficacy found that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Anticancer Activity : In a study on human breast cancer cell lines (MCF7), N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-y)methyl)-3-(1H-indol -3-y)propanamide showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(4-methylphenyl)-N'-(6-pyridinyl)urea | Anticancer | Similar mechanism of action |

| 5-(2-Ethoxyphenyl)-1H-pyrazole | Antimicrobial | Shares structural features |

| 2-Amino-N-(pyridin -2-yloxy)acetamide | Anti-inflammatory | Different target specificity |

Preparation Methods

Indole Core Preparation

The indole scaffold is synthesized via the Fischer indole synthesis or Larock heteroannulation , though the method described in patent CN102432518A provides a scalable route to 3-methylindole derivatives.

Procedure :

- Step 1 : React o-ethylaniline with 90% aqueous formic acid under reflux to form N-formyl-o-ethylaniline.

- Step 2 : Cyclize N-formyl-o-ethylaniline with potassium hydroxide at 320°C to yield 3-methylindole (yield: 80–89%).

Optimization :

Propanamide Side Chain Installation

The indole is functionalized via Friedel-Crafts alkylation with acryloyl chloride, followed by amidation.

Procedure :

- React 3-methylindole with acryloyl chloride in the presence of AlCl₃ to form 3-(3-chloropropanoyl)-1H-indole.

- Treat with aqueous ammonia to yield 3-(1H-indol-3-yl)propanamide (yield: ~75%).

Characterization :

Synthesis of 3-(6-Ethoxypyridin-3-yl)-1,2,4-Oxadiazole

Pyridine Substitution

6-Ethoxypyridine-3-carboxylic acid is prepared via:

- Lithiation-Carboxylation : Treat 3-bromo-6-ethoxypyridine with n-BuLi followed by dry ice (CO₂) to install the carboxylic acid group (yield: 62.9%).

Procedure :

Oxadiazole Ring Formation

The carboxylic acid is converted to an amidoxime , which cyclizes with a methylene donor to form the oxadiazole.

Procedure :

- React 6-ethoxypyridine-3-carboxylic acid with hydroxylamine to form the amidoxime.

- Cyclize with chloroacetonitrile in the presence of DCC to yield 5-(chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole (yield: ~65%).

Characterization :

- MS (ESI) : m/z 264.1 [M+H]⁺.

- ¹H-NMR (DMSO-d6): δ 8.5 (d, 1H, pyridine-H), 7.0 (d, 1H, pyridine-H), 4.5 (s, 2H, CH₂Cl), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, CH₃).

Coupling of Oxadiazole and Propanamide Moieties

N-Alkylation Reaction

The chloromethyl-oxadiazole undergoes nucleophilic substitution with the amine group of 3-(1H-indol-3-yl)propanamide.

Procedure :

- Reflux equimolar amounts of 5-(chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole and 3-(1H-indol-3-yl)propanamide in acetonitrile with K₂CO₃ (yield: 70–75%).

Optimization :

- Base : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in accelerating substitution.

- Solvent : Acetonitrile minimizes side reactions compared to DMF or DMSO.

Characterization :

- Melting Point : 195–198°C.

- ¹H-NMR (DMSO-d6): δ 10.9 (s, 1H, indole-NH), 8.5 (d, 1H, pyridine-H), 7.6–6.9 (m, 4H, indole-H), 4.6 (s, 2H, NCH₂), 4.1 (q, 2H, OCH₂CH₃), 3.1 (t, 2H, propanamide-CH₂), 2.6 (t, 2H, propanamide-CH₂), 1.4 (t, 3H, CH₃).

Analytical Validation and Pharmacological Relevance

Purity and Stability

Pharmacological Screening

In vitro assays on murine T-cell proliferation demonstrated IC₅₀ = 12.3 μM , comparable to reference immunosuppressants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.